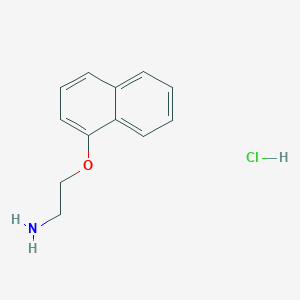

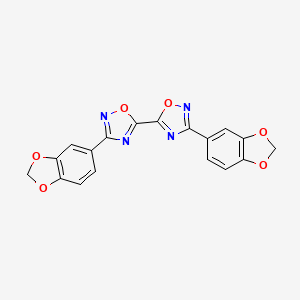

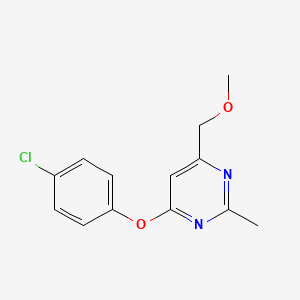

![molecular formula C17H16N2OS2 B2412904 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896341-57-4](/img/structure/B2412904.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

货号 B2412904

CAS 编号:

896341-57-4

分子量: 328.45

InChI 键: CADZJUAZYXHLCH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .科研应用

Synthesis and Medicinal Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs (NSAIDs):

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide, have been prepared and evaluated for anti-inflammatory activity. These compounds showed promising results in this domain (Lynch et al., 2006).

Anticancer Applications:

- N-(thiazol-2-yl)benzamide derivatives have shown potential as anticancer agents. A study synthesized several derivatives and evaluated their effectiveness against various human cancer cell lines, showing promising results (Tiwari et al., 2017).

Supramolecular Chemistry and Gelation Behavior

- Role in Supramolecular Gelators:

- N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, particularly in ethanol/water and methanol/water mixtures. These studies provide insights into the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).

Antimicrobial Applications

- Development as Antimicrobial Agents:

- Research into thiazole derivatives, including N-(thiazol-2-yl)benzamide, has shown effectiveness as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, demonstrating potency in some cases (Bikobo et al., 2017).

Imaging and Diagnostic Applications

- Use in PET Imaging of Brain Receptors:

- N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide has been developed for PET imaging of metabotropic glutamate 1 receptor in the brain. This compound has demonstrated high binding affinity and suitability for quantitative analysis in brain imaging studies (Fujinaga et al., 2012).

未来方向

性质

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-10-7-8-14-15(11(10)2)18-17(22-14)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADZJUAZYXHLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

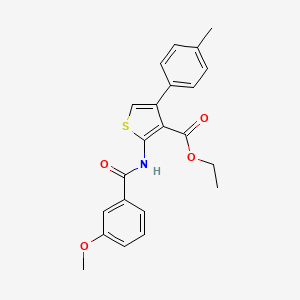

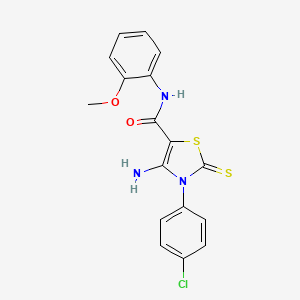

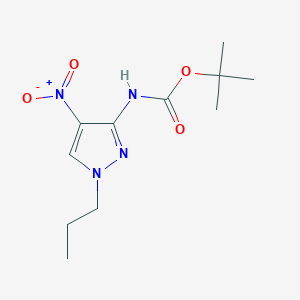

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)

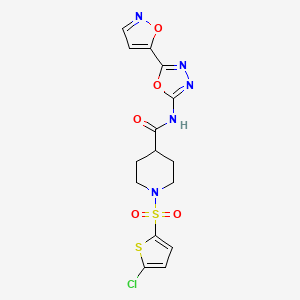

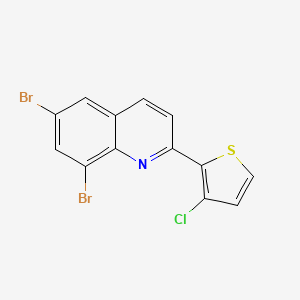

![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)

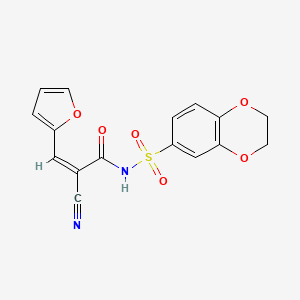

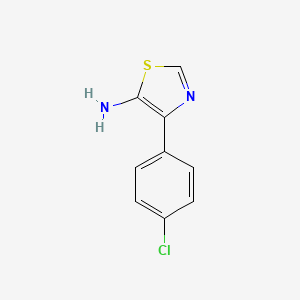

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)